molecular formula C18H24O3 B1216284 7alpha-Hydroxyestradiol CAS No. 3398-11-6

7alpha-Hydroxyestradiol

Cat. No.: B1216284
CAS No.: 3398-11-6
M. Wt: 288.4 g/mol
InChI Key: CQPNIWHVQNCXHA-HTPGKPQGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-hydroxyestradiol is a 7alpha-hydroxy steroid that is 17beta-estradiol substituted by an alpha-hydroxy group at position 7. It has a role as a human xenobiotic metabolite. It is a 7alpha-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane.
This compound, also known as 7α-hydroxy-17β-estradiol or NSC 89844, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from estrane and 17beta-estradiol.

Properties

CAS No.

3398-11-6

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,7,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-3-2-11(19)8-10(12)9-15(20)17(13)14(18)4-5-16(18)21/h2-3,8,13-17,19-21H,4-7,9H2,1H3/t13-,14+,15-,16+,17-,18+/m1/s1

InChI Key

CQPNIWHVQNCXHA-HTPGKPQGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)O

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O

3398-11-6

Synonyms

estra-1,3,5(10)-triene-3,7,17-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxyestradiol
Reactant of Route 2
7alpha-Hydroxyestradiol
Reactant of Route 3
7alpha-Hydroxyestradiol
Reactant of Route 4
7alpha-Hydroxyestradiol
Reactant of Route 5
7alpha-Hydroxyestradiol
Reactant of Route 6
7alpha-Hydroxyestradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.